3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the broader class of triazole derivatives. These compounds are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic synthesis. Here's a generalized synthetic route:
Formation of 1,2,4-Triazole Ring:
Step 1: Ethylthiourea reacts with hydrazine hydrate in an acidic or basic medium to form 5-ethylthio-1,2,4-triazole.
Step 2: The 5-ethylthio-1,2,4-triazole intermediate undergoes a reaction with phenethyl bromide to form 5-(ethylthio)-4-phenethyl-4H-1,2,4-triazole.
Formation of Benzo[d]thiazol-2(3H)-one:
Step 3: o-Aminothiophenol reacts with chloroacetyl chloride to form benzo[d]thiazol-2(3H)-one.
Coupling Reaction:
Step 4: Finally, 5-(ethylthio)-4-phenethyl-4H-1,2,4-triazole is coupled with benzo[d]thiazol-2(3H)-one in the presence of a suitable catalyst or coupling agent to obtain the desired compound.
Industrial Production Methods
In an industrial setting, these steps are scaled up using automated reactors with controlled temperature, pressure, and pH conditions to ensure high yields and purity. The reaction conditions are optimized for cost-effectiveness and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the ethylthio group to form sulfoxides or sulfones.
Reduction: It can be reduced to modify the triazole ring or the benzo[d]thiazol-2(3H)-one moiety.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, or organolithium reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified triazole or benzo[d]thiazol-2(3H)-one derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of coordination compounds for catalysis.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for its potential as an inhibitor of various enzymes, including kinases and proteases.
Medicine
Antimicrobial: Evaluated for its antimicrobial activity against bacteria and fungi.
Anticancer: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry
Agriculture: Potential use as a fungicide or pesticide.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one varies depending on its application:
Enzyme Inhibition
Molecular Targets: Binds to the active site of target enzymes, blocking substrate access.
Pathways Involved: Inhibition of signaling pathways related to cell proliferation or microbial metabolism.
Anticancer Activity
Molecular Targets: Targets proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: Activates apoptotic pathways leading to cancer cell death.
Comparison with Similar Compounds
Similar Compounds
4-Phenethyl-1,2,4-triazole derivatives: Similar in structure but may differ in the substituents on the triazole ring.
Benzo[d]thiazol-2(3H)-one derivatives: Share the benzo[d]thiazol-2(3H)-one moiety but differ in the substituents attached to it.
Uniqueness
3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to the combination of the triazole and benzo[d]thiazol-2(3H)-one rings, offering diverse biological activities and synthetic versatility.
By balancing this compound's multifaceted properties and potential, we can harness its capabilities in scientific research and industrial applications.
Properties
IUPAC Name |
3-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-26-19-22-21-18(23(19)13-12-15-8-4-3-5-9-15)14-24-16-10-6-7-11-17(16)27-20(24)25/h3-11H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOANRFGMJAKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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